molecular formula C14H8Cl2O B3270037 2,3-Dichloroanthracen-9(10H)-one CAS No. 52075-62-4

2,3-Dichloroanthracen-9(10H)-one

Cat. No.: B3270037
CAS No.: 52075-62-4
M. Wt: 263.1 g/mol
InChI Key: CCASZPXYGQLVTG-UHFFFAOYSA-N
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Description

2,3-Dichloroanthracen-9(10H)-one is a halogenated anthracenone derivative characterized by two chlorine atoms at the 2- and 3-positions of the anthracene backbone and a ketone group at position 7. Anthracenones are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their conjugated aromatic systems and reactive ketone groups .

Properties

IUPAC Name

2,3-dichloro-10H-anthracen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O/c15-12-6-9-5-8-3-1-2-4-10(8)14(17)11(9)7-13(12)16/h1-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCASZPXYGQLVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=CC(=C(C=C31)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloroanthracen-9(10H)-one typically involves the chlorination of anthracene followed by oxidation. One common method is the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,3-dichloroanthracene is then oxidized using an oxidizing agent like potassium dichromate in sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and oxidation reactions. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloroanthracen-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2,3-dichloroanthracen-9-ol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in sulfuric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: 2,3-Dichloroanthracen-9-ol.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloroanthracen-9(10H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and dyes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2,3-Dichloroanthracen-9(10H)-one involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

1,5-Dichloro-9(10H)-anthracenone (CAS: 50259-92-2)
  • Molecular Formula : C₁₄H₈Cl₂O
  • Molecular Weight : 263.117 g/mol
  • Key Features : Chlorine atoms at positions 1 and 5 create distinct electronic effects compared to the 2,3-dichloro isomer. The meta-substitution pattern reduces steric hindrance but may lower electrophilic reactivity compared to ortho-substituted analogs .
10,10-Dimethyl-9(10H)-anthracenone (CAS: 5447-86-9)
  • Molecular Formula : C₁₆H₁₄O
  • Molecular Weight : 222.28 g/mol
  • Key Features: Methyl groups at position 10 stabilize the keto-enol tautomer, enhancing solubility in nonpolar solvents. This substitution eliminates aromatic conjugation at position 10, reducing π-system delocalization .
1,8-Dihydroxy-9(10H)-anthracenone (CAS: 1143-38-0)
  • Molecular Formula : C₁₄H₁₀O₃
  • Molecular Weight : 226.23 g/mol
  • Key Features : Hydroxyl groups at positions 1 and 8 increase polarity and hydrogen-bonding capacity, improving aqueous solubility. These groups also enable chelation with metal ions, relevant to catalytic applications .

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
2,3-Dichloroanthracen-9(10H)-one* ~200–250 (est.) Low in water; soluble in DCM, THF 3.8–4.2
1,5-Dichloro-9(10H)-anthracenone 265–268 Soluble in DMF, acetone 4.1
10,10-Dimethyl-9(10H)-anthracenone 180–185 Soluble in toluene, ether 3.5
1,8-Dihydroxy-9(10H)-anthracenone >300 Partially soluble in ethanol, DMSO 1.9

*Estimated based on analogs. Chlorine atoms in 2,3-dichloro likely increase melting point and lipophilicity compared to dimethyl or hydroxyl derivatives .

Biological Activity

2,3-Dichloroanthracen-9(10H)-one is an anthracene derivative with notable biological activity. This compound has attracted interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H8Cl2OC_{14}H_8Cl_2O. It features a core anthracene structure with two chlorine substituents at the 2 and 3 positions and a keto group at the 9 position. This substitution pattern significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can disrupt microbial cell membranes and inhibit essential enzymatic processes. The specific mechanisms for this compound are still under investigation, but it is hypothesized that the chlorine atoms enhance its interaction with microbial targets, leading to increased efficacy against certain pathogens .

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound has potential as an anticancer agent. In vitro studies reported varying degrees of cytotoxic effects on cancer cell lines, suggesting that the compound may induce apoptosis through oxidative stress mechanisms or by disrupting cellular signaling pathways. The structure-activity relationship (SAR) of this compound indicates that both the anthracene core and the halogen substituents play crucial roles in its biological effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several anthracene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.
  • Cytotoxicity Assessment : In another study focusing on cancer therapeutics, this compound was tested against various human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxic effects. Mechanistic studies suggested that it may trigger apoptosis via mitochondrial pathways .

The biological activity of this compound is believed to stem from its ability to interact with cellular components:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into cell membranes, leading to destabilization and cell death.
  • Reactive Oxygen Species (ROS) Generation : The presence of chlorine atoms may facilitate the generation of ROS, contributing to oxidative stress within cells .

Comparative Analysis

The biological activity of this compound can be compared with other anthracene derivatives:

CompoundAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compoundSignificantMicromolar rangeEnzyme inhibition, membrane disruption
1,8-DichloroanthraceneModerateHigher IC50ROS generation
AnthraceneLowNon-cytotoxicMinimal interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloroanthracen-9(10H)-one
Reactant of Route 2
2,3-Dichloroanthracen-9(10H)-one

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